



Application Note: HPLC-UV Analysis of Potassium Aminobenzoate

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Compound of Interest		
Compound Name:	Potassium aminobenzoate	
Cat. No.:	B075797	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium aminobenzoate (PABA-K) is the potassium salt of para-aminobenzoic acid. It is used in various pharmaceutical applications. Ensuring the purity and potency of **potassium** aminobenzoate in bulk drug substances and finished products is critical for safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of **potassium aminobenzoate**, based on the United States Pharmacopeia (USP) monograph.[1][2][3]

Principle

This method employs reversed-phase liquid chromatography (LC) to separate **potassium** aminobenzoate from potential impurities.[4] The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered methanol-water mixture.[5] Quantification is performed by measuring the UV absorbance at 280 nm and comparing the peak response of the sample to that of a certified USP Reference Standard.[1][4]

Experimental Protocols

1. Instrumentation and Materials



- Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: L11 packing, 3.0-mm × 15-cm; 3.5-μm particle size (A C18 column is a suitable equivalent).[5]
- Chemicals:
 - Methanol (HPLC Grade)
 - Glacial Acetic Acid (Analytical Grade)
 - Water (HPLC Grade)
 - USP Aminobenzoate Potassium Reference Standard (RS).[6]
- 2. Preparation of Solutions
- Solution A (1.5% Acetic Acid):
 - Carefully add 10 mL of glacial acetic acid to 690 mL of HPLC-grade water in a suitable container.[3]
 - Mix thoroughly.
 - Filter the solution through a 0.45-µm pore size filter to remove any particulates.
- Mobile Phase (Methanol and Solution A at 15:85 ratio):
 - Measure 150 mL of HPLC-grade methanol.
 - Measure 850 mL of the prepared Solution A.
 - Combine the two solutions in a 1 L flask and mix well.
 - Degas the mobile phase using sonication or another suitable method before use.[3][4]
- Standard Solution (0.1 mg/mL):



- Accurately weigh approximately 10 mg of USP Aminobenzoate Potassium RS.
- Transfer it to a 100-mL volumetric flask.
- Add approximately 70 mL of the Mobile Phase and sonicate to dissolve the standard completely.[3]
- Allow the solution to cool to room temperature.
- Dilute to the mark with the Mobile Phase and mix thoroughly.
- Sample Solution (Nominal Concentration of 0.1 mg/mL):
 - For Bulk Drug Substance:
 - Accurately weigh about 10 mg of Aminobenzoate Potassium.
 - Transfer to a 100-mL volumetric flask.
 - Dissolve in and dilute to volume with the Mobile Phase, sonicating if necessary.
 - For Capsules:
 - Combine the contents of not fewer than 10 capsules.[5]
 - Accurately weigh a portion of the mixed powder equivalent to 10 mg of aminobenzoate potassium.[1]
 - Transfer the powder to a 100-mL volumetric flask.
 - Add about 70 mL of Mobile Phase and sonicate for 3–4 minutes to ensure complete dissolution.[1][5]
 - Allow the solution to cool to room temperature.
 - Dilute to volume with the Mobile Phase and mix well.

Data Presentation



Chromatographic and System Suitability Parameters

The HPLC system must meet predefined performance criteria to ensure the validity of the analytical results. This is confirmed by performing a system suitability test before sample analysis.

Table 1: Chromatographic Conditions

Parameter	Value	Source
Mode	Liquid Chromatography (LC)	[4][5]
Column	L11 (C18), 3.0-mm × 15-cm, 3.5-μm	[2][5]
Mobile Phase	Methanol and 1.5% Acetic Acid (15:85)	[1][3]
Flow Rate	0.35 mL/min	[2][5]
Injection Volume	5 μL	[2][5]
Detector	UV at 280 nm	[4][5]
Column Temperature	Ambient	

Table 2: System Suitability Requirements

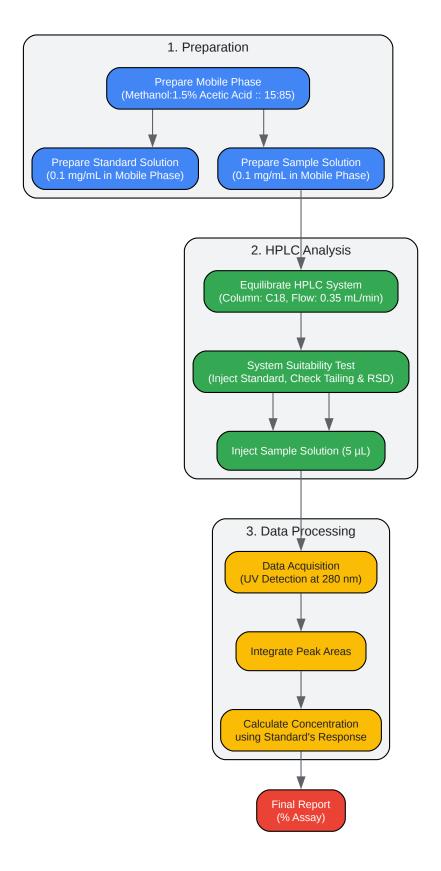


Parameter	Acceptance Criteria	Rationale / Context	Source
Tailing Factor	Not More Than 2.0	Ensures peak symmetry.	[3][5]
Relative Standard Deviation (RSD)	Not More Than 0.73%	For assay of bulk drug substance (based on replicate injections of the Standard solution).	[2][3]
Relative Standard Deviation (RSD)	Not More Than 2.0%	For assay of capsule formulations (based on replicate injections of the Standard solution).	[1][5]

Analysis Workflow and Calculation

The overall process from preparation to final result is outlined below.





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